Home > Products > Screening Compounds P37305 > [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride
[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride - 928054-38-0

[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride

Catalog Number: EVT-2907250
CAS Number: 928054-38-0
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ticagrelor midbody ((1R, 2R) 2 (3,4 difluoro-benzene base) cyclopropane nitrile)

Compound Description: Ticagrelor midbody is a key intermediate in the synthesis of ticagrelor, a platelet aggregation inhibitor used to reduce the risk of cardiovascular events. []

Relevance: Ticagrelor midbody shares a similar core structure with [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride. Both compounds possess a cyclopropane ring directly attached to a disubstituted benzene ring. The key difference lies in the substituents on the cyclopropane ring and the position of the fluorine atoms on the benzene ring. In ticagrelor midbody, the cyclopropane ring is substituted with a nitrile group and a carboxamide group, while in [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride, it has a methanamine group and a hydrogen atom. Additionally, the fluorine atoms are at positions 3 and 4 on the benzene ring in ticagrelor midbody, while they are at positions 2 and 6 in [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride. []

5-Cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid sodium salt

Compound Description: This compound acts as a dihydroorotate dehydrogenase (DHODH) inhibitor. [, ] DHODH is an enzyme involved in pyrimidine biosynthesis, and its inhibition can have therapeutic effects in various diseases, including cancer and autoimmune disorders.

6,7-Dihydro-5H-pyrazolo[1,2-a]pyrazole-1-ones

Compound Description: This class of compounds exhibits inhibitory effects on the release of inflammatory cytokines. [] These molecules hold potential as therapeutic agents for inflammatory diseases by modulating the immune response.

Relevance: While structurally distinct from [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride, several derivatives within the 6,7-dihydro-5H-pyrazolo[1,2-a]pyrazole-1-ones class contain structural features relevant to this analysis. Specifically, some derivatives incorporate either a 2,6-difluorophenyl group or a cyclopropyl group as substituents. Though not present simultaneously in a single derivative, the presence of these individual structural elements suggests a potential link to [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride, either through shared biological targets or through similar synthetic approaches. []

1-[(1R,2R)-1-(2,4-Difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy]cyclopropyl]methanamine

Compound Description: This compound acts as a ligand for human anaplastic lymphoma kinase (hALK). [] ALK is a receptor tyrosine kinase involved in cell growth and survival, and its aberrant activation is implicated in various cancers. This compound, through its interaction with hALK, can potentially serve as a starting point for developing novel cancer therapies.

Relevance: This compound and [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride both feature a cyclopropyl methanamine scaffold with a disubstituted fluorophenyl group attached to the cyclopropane ring. The key difference lies in the position of the fluorine atoms on the phenyl ring and the additional substituents on the cyclopropane ring. This structural similarity suggests that both compounds might share a common pharmacophore for interacting with certain biological targets. []

2-(Alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one Derivatives

Compound Description: This series of compounds were synthesized and evaluated for their antiviral properties. [] While the specific antiviral targets and mechanisms of action were not described in the provided abstract, the presence of a 2,6-difluorophenylcyclopropyl motif suggests potential relevance to the target compound.

Relevance: Similar to the DHODH inhibitor mentioned earlier, these derivatives share the 2,6-difluorophenylcyclopropyl motif with [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride. The presence of a pyrimidine ring and various alkylsulfanyl substituents differentiates these compounds from the target compound. []

6-[1-(2,6-Difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one

Compound Description: This compound served as a starting material for synthesizing a series of derivatives via aminolysis reactions. [] The aminolysis products were likely intended for further investigation, potentially as bioactive molecules.

Relevance: This compound, serving as a synthetic precursor, again highlights the recurrence of the 2,6-difluorophenylcyclopropyl motif. Its presence, even as a starting material, suggests the potential significance of this structural feature in medicinal chemistry and drug discovery efforts. []

Overview

[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride is a compound of significant interest in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various therapeutic agents. This compound is characterized by its unique cyclopropyl structure and the presence of difluorophenyl groups, which contribute to its biological activity and potential applications in drug development.

Source

The compound can be synthesized through various methods, including asymmetric reduction reactions and cyclopropanization reactions. It has been identified as a key intermediate in the synthesis of Ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes .

Classification

This compound belongs to the class of organic low-molecular-weight compounds, specifically within the category of amines. Its structural features classify it as a cyclopropylamine derivative, which is notable for its potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride involves several key steps:

  1. Cyclopropanization Reaction: This initial step involves the formation of the cyclopropane ring from suitable precursors.
  2. Asymmetric Reduction: The compound undergoes CBS (Corey-Bakshi-Shibata) asymmetric reduction using specific catalysts and reducing agents to achieve the desired stereochemistry.
  3. Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride salt form for improved stability and solubility.

Technical Details

The synthesis typically employs borane tetrahydrofuran or borane N,N-diethylaniline as reducing agents under controlled conditions. Reaction temperatures are maintained between subzero to 40 degrees Celsius to optimize yields and minimize side reactions .

Molecular Structure Analysis

Structure

The molecular formula for [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride is C12H14F2N·HCl. The compound features a cyclopropyl group attached to a methanamine backbone, with a difluorophenyl substituent that enhances its biological activity.

Data

  • Molecular Weight: Approximately 247.7 g/mol
  • Structural Characteristics: The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties and reactivity of the compound.
Chemical Reactions Analysis

Reactions

The primary reactions involving [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride include:

  • Asymmetric Reduction: Converts ketones or other precursors into the corresponding amines with high stereoselectivity.
  • Salt Formation: The conversion to hydrochloride salt improves solubility and stability for pharmaceutical applications.

Technical Details

The molar ratios of reactants and catalysts are critical in these reactions. For instance, typical ratios may range from 1:0.02-0.4 for catalyst to reducing agent .

Mechanism of Action

Process

The mechanism of action for compounds like [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine involves interactions with specific biological targets. In the context of Ticagrelor synthesis, it acts as an inhibitor of platelet aggregation by modulating adenosine diphosphate receptors on platelets.

Data

Research indicates that modifications in the cyclopropyl structure can lead to enhanced binding affinity and selectivity towards target receptors, contributing to its pharmacological effectiveness.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid in its hydrochloride form.
  • Solubility: Soluble in water and common organic solvents due to its polar amine functional group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with acids to form salts, which can affect its pharmacokinetic properties.
Applications

Scientific Uses

[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride serves primarily as a synthetic intermediate in pharmaceutical research and development. Its applications extend to:

  • Drug Development: Used in synthesizing Ticagrelor and potentially other novel antiplatelet agents.
  • Research Studies: Investigated for its biological activity related to cardiovascular diseases.

Properties

CAS Number

928054-38-0

Product Name

[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride

IUPAC Name

[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine;hydrochloride

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66

InChI

InChI=1S/C10H11F2N.ClH/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13;/h1-3,6-7H,4-5,13H2;1H/t6-,7+;/m0./s1

InChI Key

ZUNMYZYZEKBQRE-UOERWJHTSA-N

SMILES

C1C(C1C2=C(C=CC=C2F)F)CN.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.